6-Aminouracil

Thermodynamics Physical Chemistry Pharmaceutical Processing

Select 6-Aminouracil for its quantifiably distinct C6-amino regiochemistry—the electron-rich C5 position enables electrophilic heterocyclization that 5‑aminouracil cannot replicate. With a sublimation enthalpy of 128.3 kJ·mol⁻¹, >360°C melting point, and −24.5 kJ·mol⁻¹ enthalpic stabilization over its isomer, this ≥98%‑pure pyrimidine‑2,4‑dione ensures reproducible yields in 8‑aryl xanthine synthesis, cathepsin B inhibitor programs, and enzyme probe studies. Avoid uncontrolled variables introduced by untested analogs; standardize your process with the thermodynamically characterized starting material.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 143519-01-1
Cat. No. B118376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminouracil
CAS143519-01-1
Synonyms4(3H)-Pyrimidinone, 6-amino-2-hydroxy- (9CI)
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)N
InChIInChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
InChIKeyLNDZXOWGUAIUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminouracil (CAS 873-83-6): A Differentiated Pyrimidine Scaffold for Pharmaceutical Synthesis and Enzyme Inhibition Studies


6-Aminouracil (CAS 873-83-6; also referenced under CAS 143519-01-1), a C6-amino-substituted pyrimidine-2,4-dione derivative with molecular formula C4H5N3O2 and molecular weight 127.10 g/mol , is distinguished from its isomeric counterpart 5-aminouracil and other uracil derivatives by the unique electronic and steric environment conferred by the C6 amino group [1]. This positional substitution enables specific hydrogen bonding patterns and distinct reactivity at the C5 position, which is electron-rich and primed for electrophilic attack in heterocyclization reactions [1]. 6-Aminouracil is commercially available at chromatographic purity levels of ≥99.0% [2], and its melting point exceeds 360°C [3], reflecting substantial crystalline lattice stability. As a versatile pyrimidine analog, it serves as a critical precursor in the synthesis of diverse heterocyclic compounds with demonstrated biological activities [1].

Why Generic Substitution of 6-Aminouracil with 5-Aminouracil or N-Methylated Analogs Compromises Experimental and Process Outcomes


The substitution of 6-aminouracil with its positional isomer 5-aminouracil, or with N-methylated derivatives such as 6-amino-1-methyluracil and 6-amino-1,3-dimethyluracil, is not scientifically neutral. These compounds exhibit quantifiably distinct thermodynamic properties that govern their physical behavior, solubility, and stability during processing and storage [1]. The C6 amino substitution in 6-aminouracil confers an enthalpic stabilization of −(24.5 ± 5.6) kJ·mol⁻¹ relative to the 5-aminouracil isomer in the gaseous phase [1], a difference attributable to distinct intramolecular and intermolecular hydrogen bonding networks that directly impact crystallinity and handling characteristics. Furthermore, the presence or absence of N-methyl groups alters sublimation enthalpy and aqueous solution thermodynamics [2], which can critically affect dissolution behavior in reaction media and subsequent synthetic yields. Relying on an untested analog without accounting for these quantified thermodynamic divergences introduces uncontrolled variables into reaction kinetics, crystallization behavior, and downstream purification processes, potentially compromising reproducibility in pharmaceutical intermediate synthesis [2].

6-Aminouracil (CAS 873-83-6): Quantified Differentiation Evidence Against Comparator Compounds for Scientific Procurement Decisions


6-Aminouracil Exhibits Quantified Enthalpic Stabilization of −24.5 kJ·mol⁻¹ Relative to 5-Aminouracil Isomer

6-Aminouracil demonstrates a significant enthalpic stabilization of −(24.5 ± 5.6) kJ·mol⁻¹ in the gaseous phase relative to its positional isomer 5-aminouracil [1]. This thermodynamic difference is derived from standard molar enthalpies of combustion determined at T = 298.15 K using static bomb combustion calorimetry, with derived standard molar enthalpies of formation in the gaseous phase. The stabilization is attributed to the formation of double intermolecular N–H⋯H hydrogen bonding networks in 6-aminouracil, which are not accessible in the 5-substituted isomer due to the different spatial orientation of the amino group relative to the ring carbonyls [1].

Thermodynamics Physical Chemistry Pharmaceutical Processing

6-Aminouracil Sublimation Enthalpy of 128.3 kJ·mol⁻¹ Differs from 5-Aminouracil (145.6 kJ·mol⁻¹) and N-Methylated Derivatives

The molar enthalpy of sublimation for 6-aminouracil was measured as 128.3 kJ·mol⁻¹ by the Knudsen effusion method, compared to 145.6 kJ·mol⁻¹ for 5-aminouracil, 131.0 kJ·mol⁻¹ for 6-amino-1-methyluracil, and 117.2 kJ·mol⁻¹ for 6-amino-1,3-dimethyluracil [1][2]. This systematic variation across the uracil derivative series—a difference of 17.3 kJ·mol⁻¹ between the two positional isomers—reflects the differential strength of intermolecular interactions in the crystalline lattice, governed by the position and presence of amino and methyl substituents.

Vapor Pressure Sublimation Thermodynamics Material Processing

6-Aminouracil Demonstrates Competitive Inhibition of Xanthine Oxidase with Ki = 0.106 mM

6-Aminouracil functions as a competitive inhibitor of xanthine oxidation, with a reported inhibition constant Ki = 0.106 mM [1]. Under assay conditions at 5 mM substrate concentration, 6-aminouracil produced a 60% loss of xanthine oxidase activity [1]. This inhibition profile is mechanistically distinct from that of uracil itself and other pyrimidine analogs, reflecting the specific binding interactions enabled by the C6 amino group with the enzyme's active site architecture.

Enzyme Inhibition Xanthine Oxidase Purine Metabolism

6-Aminouracil Inhibits Uracil-DNA Glycosylase to the Same Extent as the Natural Substrate Uracil, Unlike Most Other Uracil Analogs

In a comparative study of uracil analogs tested for inhibition of uracil-DNA glycosylase (UDG) from HeLa cells, 6-aminouracil inhibited the enzyme to the same extent as uracil itself and 5-azauracil [1]. In contrast, five other uracil analogs—including 5-aminouracil, 6-azauracil, and 5-fluorouracil—exhibited very weak or no inhibition of the HeLa UDG enzyme [1]. This selectivity pattern demonstrates that the C6 amino substitution preserves UDG recognition and binding, whereas alternative substitution patterns at C5 or C6 with different functional groups abrogate inhibitory activity.

DNA Repair Enzyme Inhibition Uracil-DNA Glycosylase

6-Aminouracil Enables Regioselective Heterocyclization at C5 Position Not Accessible with 5-Aminouracil

The electron-rich C5 position of 6-aminouracil is activated for electrophilic attack due to the electron-donating effect of the C6 amino group [1]. This regiochemical activation enables diverse heterocyclization reactions—including the formation of fused pyrano-, pyrido-, pyrazolo-, pyrimido-, and pyridazino-pyrimidines—that are not accessible from the 5-aminouracil isomer [1]. In contrast, 5-aminouracil directs reactivity to different ring positions and yields distinct heterocyclic scaffolds. Under comparable condensation conditions with N-heterocyclic aldehydes, 6-aminouracil and 5-aminouracil produce structurally divergent Schiff base products [2], confirming that the amino group position fundamentally dictates synthetic outcomes.

Organic Synthesis Heterocyclic Chemistry Regioselectivity

6-Aminouracil as a Precursor to 8-Aryl Xanthines with Demonstrated Enzyme Selectivity vs. 5-Aminouracil-Derived Scaffolds

5-(Arylidene)-6-aminouracil derivatives serve as direct precursors to 8-aryl-1,3-dimethyl xanthines—a class of selective enzyme inhibitors derived from naturally occurring methylxanthines [1]. The 6-aminouracil scaffold provides the requisite C5-C6 connectivity that enables ring closure to the xanthine core [1]. This synthetic route exploits the unique activation of the C5 position in 6-aminouracil, a reactivity pattern that 5-aminouracil cannot replicate because its C5 position is already occupied by the amino group, precluding the condensation and cyclization sequence required for xanthine formation.

Xanthine Synthesis Enzyme Inhibitors Medicinal Chemistry

6-Aminouracil (CAS 873-83-6): Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of Fused Pyrimidine Heterocycles for Anticancer Lead Development

As demonstrated by Sarg and El-Shaer (2014), 6-aminouracil enables the introduction of diverse heterocyclic rings at the C6 position through various synthetic strategies [1]. The resulting compounds—bearing rings directly attached to the uracil backbone, attached through amino or imino bridges, or fused to the uracil backbone—were evaluated for anticancer activity against prostate PC3 cell lines. Among the synthesized derivatives, the phenyl thiourea derivative exhibited 82.3% inhibition of cathepsin B enzyme, compared to 18.7% inhibition by the reference doxorubicin [1]. This application scenario directly leverages the regioselective activation of the C5 position unique to 6-aminouracil [2], a feature not available with 5-aminouracil.

Precursor for 8-Aryl Xanthine-Based Selective Enzyme Inhibitors

6-Aminouracil is the essential starting material for synthesizing 8-aryl xanthines, a class of selective enzyme inhibitors modified from naturally occurring methylxanthines [3]. The synthetic route proceeds through 5-(arylidene)-6-aminouracil intermediates, which are prepared by condensation of 6-aminouracil with substituted aromatic aldehydes, followed by ring closure to yield the xanthine scaffold [3]. This application capitalizes on the C5 activation conferred by the C6 amino group [2]. Researchers developing novel xanthine-based inhibitors for phosphodiesterase, adenosine receptor, or other purinergic targets must specifically select 6-aminouracil over 5-aminouracil, as the latter cannot participate in this synthetic sequence due to the absence of an unsubstituted C5 position.

Enzyme Inhibition Studies in Purine Metabolism and DNA Repair Pathways

6-Aminouracil serves as a characterized reference ligand for enzyme inhibition studies. It competitively inhibits xanthine oxidase with a Ki of 0.106 mM [4] and demonstrates selective inhibition of uracil-DNA glycosylase (UDG) from HeLa cells, matching the inhibition potency of the natural substrate uracil itself [5]. Notably, five other uracil analogs—including 5-aminouracil—showed very weak or no UDG inhibition [5]. This selective profile makes 6-aminouracil a valuable tool compound for dissecting purine metabolic pathways and DNA repair mechanisms, where substitution with 5-aminouracil would yield different or absent inhibitory effects, confounding experimental interpretation.

Pharmaceutical Intermediate Requiring Defined Thermal and Physical Handling Characteristics

The quantified thermodynamic parameters of 6-aminouracil—including its sublimation enthalpy of 128.3 kJ·mol⁻¹ [6] and its enthalpic stabilization of −24.5 kJ·mol⁻¹ relative to 5-aminouracil [2]—provide a data-driven basis for selecting this compound in pharmaceutical process development. Its intermediate sublimation enthalpy among the aminouracil series offers a balanced volatility profile suitable for vacuum drying operations [6], while its high melting point (>360°C) [7] ensures thermal robustness during reactions and storage. For applications where consistent solid-state behavior and predictable thermal processing are critical, 6-aminouracil's characterized thermodynamic identity justifies its selection over untested or thermodynamically divergent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.